(4,6-Dichloropyridin-2-YL)methyl methanesulfonate
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Overview
Description
2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions, a hydroxymethyl group at the 2 position, and a methanesulfonate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate typically involves the reaction of 2-pyridinemethanol with chlorinating agents to introduce the chlorine atoms at the 4 and 6 positions. The hydroxymethyl group at the 2 position is then reacted with methanesulfonyl chloride to form the methanesulfonate ester. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methanesulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-pyridinemethanol derivatives with amine groups at the 4 and 6 positions, while oxidation reactions can produce 2-pyridinecarboxylic acid derivatives .
Scientific Research Applications
2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Lacks the chlorine and methanesulfonate groups, making it less reactive in certain chemical reactions.
4,6-Dichloro-2-methylpyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2,6-Pyridinedimethanol: Contains two hydroxymethyl groups but lacks the chlorine and methanesulfonate groups.
Uniqueness
2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate is unique due to the presence of both chlorine and methanesulfonate groups, which confer specific reactivity and properties. These functional groups make it a versatile compound for various chemical reactions and applications in scientific research .
Properties
Molecular Formula |
C7H7Cl2NO3S |
---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
(4,6-dichloropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-6-2-5(8)3-7(9)10-6/h2-3H,4H2,1H3 |
InChI Key |
UXFSJWDUODOUIN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=NC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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